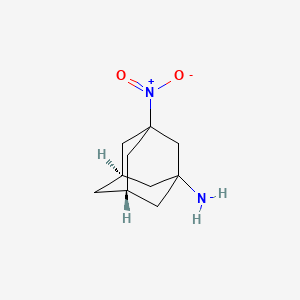
(1r,3s,5R,7S)-3-Nitroadamantan-1-amine (Vildagliptin Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon, and features both an amino group and a nitro group attached to the adamantane framework.
Preparation Methods
The synthesis of 1-amino-3-nitroadamantane typically involves nitration and amination reactions. One common method starts with adamantane, which undergoes nitration to form 1-nitroadamantane. This intermediate is then subjected to amination to yield 1-amino-3-nitroadamantane . The reaction conditions often involve the use of mixed acids for nitration and ammonia or amines for the amination step .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
1-Amino-3-nitroadamantane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in diaminoadamantane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles like halides or alkoxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action for 1-amino-3-nitroadamantane involves its interaction with specific molecular targets. For instance, in the context of its use as an intermediate for Vildagliptin, it inhibits the enzyme dipeptidyl peptidase 4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels.
Comparison with Similar Compounds
1-Amino-3-nitroadamantane can be compared to other adamantane derivatives, such as:
1-Amino-3,5-dinitroadamantane: Similar in structure but with an additional nitro group, making it more reactive.
1,3-Diaminoadamantane: Lacks the nitro group, resulting in different reactivity and applications.
1-Nitroadamantane: Contains only the nitro group, used as an intermediate in the synthesis of other derivatives.
The uniqueness of 1-amino-3-nitroadamantane lies in its combination of both amino and nitro groups, which provides a balance of reactivity and stability, making it versatile for various applications .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(5S,7R)-3-nitroadamantan-1-amine |
InChI |
InChI=1S/C10H16N2O2/c11-9-2-7-1-8(3-9)5-10(4-7,6-9)12(13)14/h7-8H,1-6,11H2/t7-,8+,9?,10? |
InChI Key |
IGRDMGWZTHMMAM-BQKDNTBBSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)[N+](=O)[O-])N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















